Cas no 1823402-90-9 (ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate)
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate Chemical and Physical Properties
Names and Identifiers
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- ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate
- 1H-1,2,4-Triazole-1-butanoic acid, 5-bromo-, ethyl ester
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- MDL: MFCD28969794
- Inchi: 1S/C8H12BrN3O2/c1-2-14-7(13)4-3-5-12-8(9)10-6-11-12/h6H,2-5H2,1H3
- InChI Key: OFRFVPWZNHLNBN-UHFFFAOYSA-N
- SMILES: N1(CCCC(OCC)=O)C(Br)=NC=N1
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-233214-1g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 1g |
$699.0 | 2023-09-15 | ||
| Enamine | EN300-233214-5g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 5g |
$2028.0 | 2023-09-15 | ||
| Enamine | EN300-233214-10g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 10g |
$3007.0 | 2023-09-15 | ||
| Enamine | EN300-233214-0.05g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 95% | 0.05g |
$162.0 | 2024-06-19 | |
| Enamine | EN300-233214-0.1g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 95% | 0.1g |
$241.0 | 2024-06-19 | |
| Enamine | EN300-233214-0.25g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 95% | 0.25g |
$347.0 | 2024-06-19 | |
| Enamine | EN300-233214-0.5g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 95% | 0.5g |
$546.0 | 2024-06-19 | |
| Enamine | EN300-233214-1.0g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 95% | 1.0g |
$699.0 | 2024-06-19 | |
| Enamine | EN300-233214-2.5g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 95% | 2.5g |
$1370.0 | 2024-06-19 | |
| Enamine | EN300-233214-5.0g |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
1823402-90-9 | 95% | 5.0g |
$2028.0 | 2024-06-19 |
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate Suppliers
ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate
Ethyl 4-(5-Bromo-1H-1,2,4-Triazol-1-Yl)Butanoate: A Comprehensive Overview
Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate (CAS No. 1823402-90-9) is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a triazole ring with a bromine substituent and an ethyl ester group. The triazole moiety is known for its versatility in chemical reactions, making this compound a valuable building block in the synthesis of various functional materials.
The 5-bromo substituent in the triazole ring introduces additional reactivity and selectivity to the molecule. This feature has been exploited in recent studies to develop advanced materials for applications such as sensors, drug delivery systems, and electronic devices. For instance, researchers have demonstrated that the bromine atom can act as a reactive site for click chemistry reactions, enabling the formation of stable covalent bonds with other functional groups.
Ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate has also been utilized in the synthesis of bioactive compounds. Its triazole ring is known to exhibit antimicrobial and anticancer properties when incorporated into larger molecular frameworks. Recent studies have highlighted its potential as a precursor for developing novel drugs targeting specific cellular pathways.
In terms of synthesis, ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate can be prepared through a variety of methods. One common approach involves the reaction of 5-bromotriazole with an appropriate ester under mild conditions. The choice of reagents and reaction conditions plays a critical role in ensuring high yields and purity of the final product. Researchers have optimized these parameters to achieve scalable production of this compound for industrial applications.
The application of ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate extends beyond traditional chemical synthesis. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. For example, studies have shown that this compound can act as a chelating agent for transition metals such as copper and zinc, leading to the formation of metalloorganic frameworks with potential applications in catalysis and sensing.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yl)butanoate. Density functional theory (DFT) calculations have revealed that the bromine atom significantly influences the electron distribution within the molecule, enhancing its ability to participate in polar interactions. These findings have been instrumental in guiding experimental studies aimed at optimizing its use in various chemical processes.
In conclusion, ethyl 4-(5-bromo-1H-1,2,4-triazol-1-yil)butanoate (CAS No. 1823402_90_9) is a versatile compound with wide-ranging applications in organic synthesis and materials science. Its unique combination of structural features makes it an invaluable tool for researchers seeking to develop innovative solutions across diverse fields.
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